5-Chloro-3-(trifluoromethoxy)pyridin-2-amine
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Overview
Description
5-Chloro-3-(trifluoromethoxy)pyridin-2-amine is a chemical compound with the molecular formula C6H4ClF3N2O. It is a derivative of pyridine, characterized by the presence of a chloro group at the 5-position and a trifluoromethoxy group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution (SNAr) reaction, where a suitable pyridine derivative is reacted with a chloro and trifluoromethoxy reagent under specific conditions .
Industrial Production Methods
In an industrial setting, the production of 5-Chloro-3-(trifluoromethoxy)pyridin-2-amine may involve multi-step processes that ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(trifluoromethoxy)pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) and sodium borohydride (reduction) are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Chloro-3-(trifluoromethoxy)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 5-Chloro-3-(trifluoromethoxy)pyridin-2-amine involves its interaction with specific molecular targets. The presence of the chloro and trifluoromethoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzymes or receptors, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Similar in structure but lacks the amine group.
5-Chloro-3-(trifluoromethyl)pyridin-2-amine: Similar but with a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
5-Chloro-3-(trifluoromethoxy)pyridin-2-amine is unique due to the presence of both the chloro and trifluoromethoxy groups, which confer distinct chemical and biological properties. These functional groups can enhance the compound’s stability, reactivity, and potential biological activities compared to similar compounds .
Properties
Molecular Formula |
C6H4ClF3N2O |
---|---|
Molecular Weight |
212.56 g/mol |
IUPAC Name |
5-chloro-3-(trifluoromethoxy)pyridin-2-amine |
InChI |
InChI=1S/C6H4ClF3N2O/c7-3-1-4(5(11)12-2-3)13-6(8,9)10/h1-2H,(H2,11,12) |
InChI Key |
UETHXXDURDPJTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1OC(F)(F)F)N)Cl |
Origin of Product |
United States |
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